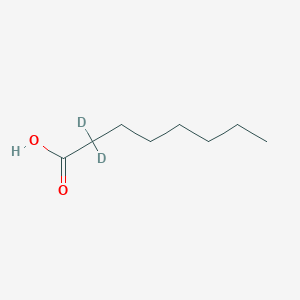

Octanoic-2,2-D2 acid

Descripción general

Descripción

Octanoic-2,2-D2 acid, also known as α-Dideuterooctanoic acid, is a stable isotope-labeled compound. It is a derivative of octanoic acid, where two hydrogen atoms at the second carbon position are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Mecanismo De Acción

Target of Action

Octanoic-2,2-D2 acid, also known as 2,2-Dideuteriooctanoic acid, is a deuterium-labeled form of Octanoic acid

Mode of Action

Octanoic acid, also known as caprylic acid, is a medium-chain fatty acid that produces ketone bodies through β-oxidation . Given the structural similarity, this compound might interact with its targets in a similar manner, leading to the production of ketone bodies.

Biochemical Pathways

Octanoic acid is known to be involved in the β-oxidation pathway . This pathway is crucial for the metabolism of medium-chain fatty acids, leading to the production of ketone bodies.

Pharmacokinetics

A study on 1-octanol, a related compound, found that octanoic acid is the product of rapid 1-octanol metabolism . The temporal profile of efficacy closely matches the plasma concentration of octanoic acid . This suggests that this compound might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The non-deuterated form, octanoic acid, has been used to induce ketosis in epileptic patients to reduce the frequency and severity of seizures . This suggests that this compound might have similar effects.

Action Environment

Octanoic acid is readily biodegradable and its presence in the environment can be broken down by microbial action . Direct disposal of octanoic acid into the environment can cause harm to aquatic life and therefore must be avoided . This suggests that environmental factors could influence the action, efficacy, and stability of this compound.

Análisis Bioquímico

Biochemical Properties

The metabolism of these MCFAs can contribute to the production of ketone bodies, which serve as alternative energy substrates for the brain

Cellular Effects

Studies on Octanoic acid, a similar medium-chain fatty acid, suggest that it can cause membrane stress in yeast cells . It’s also been suggested that Octanoic acid can promote GABA synthesis in neurons via elevated glutamine supply

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Octanoic-2,2-D2 acid typically involves the deuteration of octanoic acid. One common method is the reaction of 1-bromohexane with acetic acid-D4, followed by a series of purification steps to isolate the desired product . The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at the specific positions.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems. The final product is typically supplied as a neat liquid with a purity greater than 99% .

Análisis De Reacciones Químicas

Types of Reactions

Octanoic-2,2-D2 acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products Formed

Oxidation: Formation of octanoic ketone or aldehyde.

Reduction: Formation of octanol.

Substitution: Formation of octanoyl chloride or bromide.

Aplicaciones Científicas De Investigación

Octanoic-2,2-D2 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.

Industry: Applied in the development of stable isotope-labeled standards for analytical methods .

Comparación Con Compuestos Similares

Similar Compounds

Octanoic acid: The non-deuterated form of Octanoic-2,2-D2 acid.

Decanoic acid: A similar medium-chain fatty acid with a longer carbon chain.

Hexanoic acid: A shorter-chain fatty acid with similar properties

Uniqueness

This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate and sensitive detection in analytical methods, making it a valuable tool in various scientific studies .

Propiedades

IUPAC Name |

2,2-dideuteriooctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i7D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-RJSZUWSASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)

![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)

![Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester](/img/structure/B3025948.png)

![5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3025949.png)

![8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3025951.png)

![1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate](/img/structure/B3025954.png)

![3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt](/img/structure/B3025959.png)